1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride
Overview
Description
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities.
Preparation Methods
The synthesis of 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with an appropriate aldehyde or ketone, followed by cyclization and subsequent hydrochloride salt formation . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrolidine ring contributes to the polarity of the molecule, allowing it to interact with various biological targets, such as enzymes and receptors . These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with similar biological activities but lacks the additional functional groups present in this compound.
Pyrrolidin-2-one: Shares the core structure but differs in the substitution pattern, leading to different chemical and biological properties.
N-substituted pyrrolidines: These compounds have various substituents on the nitrogen atom, which can significantly alter their reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)pyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9-2-1-5-11(9)7-8-3-4-10-6-8;/h8,10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWKGGKSHONDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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